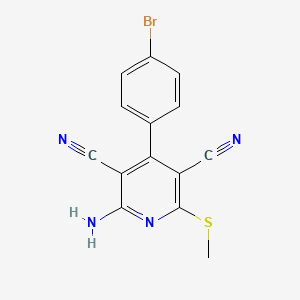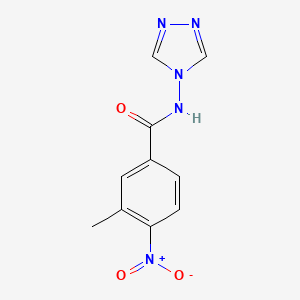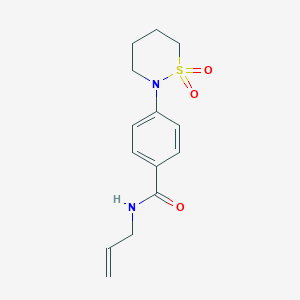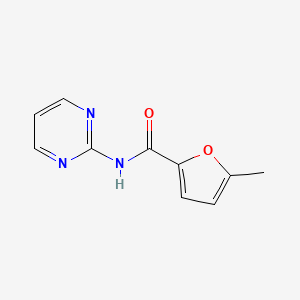![molecular formula C19H19N5O2 B5631935 5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine is a chemical compound that is commonly referred to as "compound X". It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Compound X has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential anticancer properties and has been studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been shown to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for the study of compound X. One area of research is to further investigate its potential applications in treating inflammatory diseases and cancer. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for a range of diseases. Additionally, further research is needed to determine the safety and toxicity of compound X, which is important for its potential use in clinical settings.
Méthodes De Synthèse
Compound X is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride to form 3-methyl-5-isoxazolecarbonyl chloride. This is then reacted with N-phenyl-2-pyrimidinamine to form compound X.
Propriétés
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-10-17(26-23-13)16-8-5-9-24(16)18(25)14-11-20-19(21-12-14)22-15-6-3-2-4-7-15/h2-4,6-7,10-12,16H,5,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYSZZFZFMYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-3-methylquinazolin-4(3H)-one](/img/structure/B5631856.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5631871.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5631882.png)
![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)
![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)

![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)


